molecular formula C22H29N3O5S B313361 N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

Cat. No.: B313361
M. Wt: 447.5 g/mol
InChI Key: REMMGZUMOFLKGQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-methoxyphenylpiperazine with appropriate sulfonyl chlorides under controlled conditions to form the desired sulfonamide . The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the sulfonamide moiety.

    N-(4-hydroxyphenyl)piperazine: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(4-methylphenyl)piperazine: Contains a methyl group instead of a methoxy group.

Uniqueness

N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is unique due to its combination of methoxyphenyl groups and the sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

InChI

InChI=1S/C22H29N3O5S/c1-17(25(31(4,27)28)19-7-11-21(30-3)12-8-19)22(26)24-15-13-23(14-16-24)18-5-9-20(29-2)10-6-18/h5-12,17H,13-16H2,1-4H3

InChI Key

REMMGZUMOFLKGQ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=CC=C(C=C3)OC)S(=O)(=O)C

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=CC=C(C=C3)OC)S(=O)(=O)C

Origin of Product

United States

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